![molecular formula C9H9NO4S B14595138 Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide CAS No. 61211-46-9](/img/structure/B14595138.png)
Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are aromatic organic compounds that contain a fused ring system consisting of a benzene ring and a thiophene ring. This particular compound is characterized by the presence of a nitro group at the 6th position and a methyl group at the 2nd position on the dihydrobenzo[b]thiophene ring system, along with a 1,1-dioxide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide can be achieved through various synthetic routes. One common method involves the oxidation of benzo[b]thiophene derivatives. For example, the oxidation of 2,3-dihydrobenzo[b]thiophene with hydrogen peroxide in the presence of a catalyst can yield the corresponding 1,1-dioxide . Another approach involves the nitration of 2,3-dihydro-2-methylbenzo[b]thiophene followed by oxidation to introduce the nitro and dioxide functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation and nitration reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Catalytic hydrogenation and metal hydrides such as sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, such as amino, hydroxyl, and halogenated compounds .
Applications De Recherche Scientifique
Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide has significant applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene: The parent compound without the nitro and dioxide groups.
2,3-Dihydrobenzo[b]thiophene: Lacks the nitro and dioxide groups but retains the dihydro structure.
6-Nitrobenzo[b]thiophene: Contains the nitro group but lacks the dihydro and dioxide functionalities.
Uniqueness
Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide is unique due to the combination of its nitro, methyl, and dioxide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables its use in diverse applications .
Propriétés
Numéro CAS |
61211-46-9 |
|---|---|
Formule moléculaire |
C9H9NO4S |
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
2-methyl-6-nitro-2,3-dihydro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H9NO4S/c1-6-4-7-2-3-8(10(11)12)5-9(7)15(6,13)14/h2-3,5-6H,4H2,1H3 |
Clé InChI |
GCGVKXZYCRRKNX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


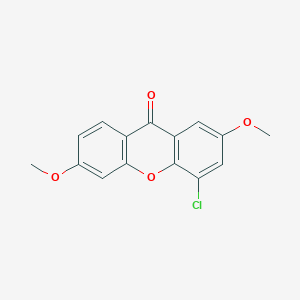
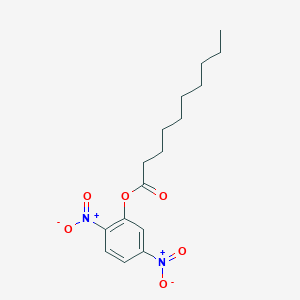
![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)

![3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14595088.png)
![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)
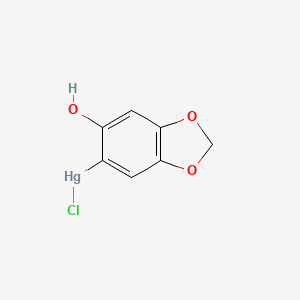
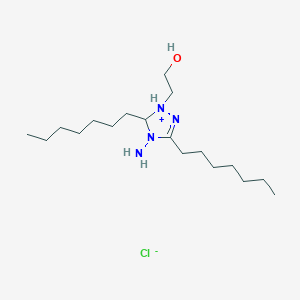
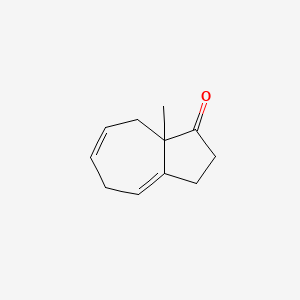
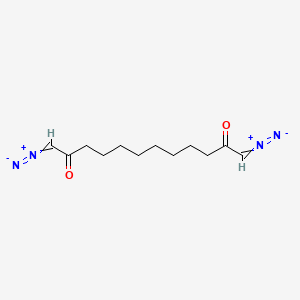
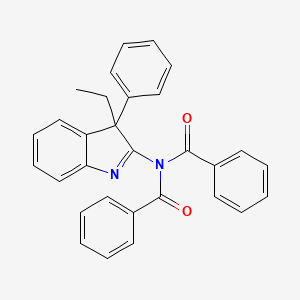

![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
